(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Description
(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzyl substituent. Its molecular formula is C₁₈H₂₅NO₄, with a molecular weight of 319.40 g/mol (CAS: 706806-63-5) . The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the 4-methylbenzyl moiety contributes to lipophilicity, influencing solubility and biological interactions. This compound is primarily utilized in pharmaceutical research as a building block for peptidomimetics or protease inhibitors .
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-6-8-14(9-7-13)12-18(15(20)21)10-5-11-19(18)16(22)23-17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,21)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTOVEWXHUWHJM-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131261 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-[(4-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-63-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-[(4-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-[(4-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality. This allows the compound to participate in various biochemical pathways and interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
- CAS : 1217698-68-4
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molecular Weight : 330.38 g/mol
- This modification may enhance binding specificity in enzyme-active sites .
(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
- CAS : 1158750-61-8
- Molecular Formula: C₁₈H₂₂F₃NO₄
- Molecular Weight : 377.37 g/mol
- Key Difference: The trifluoromethyl (-CF₃) group is electron-withdrawing, altering electronic distribution and improving metabolic stability.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
- CAS : 96314-29-3
- Molecular Formula: C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- Key Difference: Replacing the 4-methylbenzyl group with a phenyl ring reduces steric bulk but eliminates the methyl group’s inductive effects. This may decrease solubility in nonpolar solvents .
Stereochemical Variations
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
- Such stereoisomers are critical in drug design, where enantioselectivity dictates efficacy .
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Core Structural Modifications
(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
- CAS : 26250-84-0
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Key Difference : Replacing the pyrrolidine ring (5-membered) with a piperidine ring (6-membered) increases conformational flexibility. This can impact binding kinetics in protein targets .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Modification |
|---|---|---|---|---|
| (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | 706806-63-5 | C₁₈H₂₅NO₄ | 319.40 | 4-methylbenzyl |
| (S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid | 1217698-68-4 | C₁₈H₂₂N₂O₄ | 330.38 | 4-cyanobenzyl |
| (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | 1158750-61-8 | C₁₈H₂₂F₃NO₄ | 377.37 | 3-(trifluoromethyl)benzyl |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | 96314-29-3 | C₁₆H₂₁NO₄ | 291.34 | Phenyl at 4-position |
| (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | N/A | C₁₈H₂₅NO₄ | 319.40 | 4-methylbenzyl (R-configuration) |
| (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | 26250-84-0 | C₁₁H₁₉NO₄ | 229.27 | Piperidine core |
Research Implications
- Substituent Effects : Electron-donating groups (e.g., -CH₃) enhance lipophilicity, while electron-withdrawing groups (e.g., -CN, -CF₃) improve polarity and metabolic stability .
- Stereochemistry : Enantiomeric purity is critical for biological activity; mismatched configurations may lead to inactive or toxic byproducts .
- Applications : The 4-methylbenzyl variant is preferred in peptide synthesis for balanced solubility and stability, whereas the trifluoromethyl analog is explored in CNS-targeted therapies .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-MeBz-Pyrrolidine, is a chiral compound with significant potential in medicinal chemistry. Its molecular formula is C18H25NO4, and it has a molecular weight of 319.4 g/mol. The compound is notable for its structural features that contribute to its biological activity, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C18H25NO4
- Molecular Weight : 319.4 g/mol
- CAS Number : 706806-63-5
The compound features a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzyl substituent, which are critical for its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of Boc-4-MeBz-Pyrrolidine has highlighted several key areas:
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structural motifs exhibit neuroprotective properties. For instance, derivatives of pyrrolidine have been linked to protective effects against neurodegenerative diseases such as Parkinson's disease due to their ability to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotoxicity .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Pharmacological Applications : The presence of the pyrrolidine ring is associated with a variety of pharmacological activities, including analgesic and anti-inflammatory effects. Studies on related compounds have demonstrated their ability to interact with opioid receptors, suggesting that Boc-4-MeBz-Pyrrolidine may also exhibit similar properties .
Case Study 1: Neuroprotective Activity
A study investigating the neuroprotective effects of pyrrolidine derivatives found that compounds similar to Boc-4-MeBz-Pyrrolidine significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of inflammatory responses .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines demonstrated that Boc-4-MeBz-Pyrrolidine exhibited dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent . Further research is needed to elucidate specific molecular targets.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
